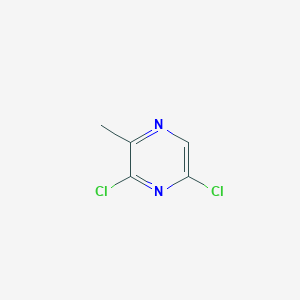

3,5-Dichloro-2-methylpyrazine

Descripción

Overview of Pyrazine (B50134) Chemistry and its Significance

Pyrazine, a heterocyclic aromatic organic compound with the chemical formula C4H4N2, is a symmetrical molecule that forms the core of numerous biologically and industrially significant compounds. britannica.comwikipedia.org While pyrazine itself is a colorless, water-soluble solid, its derivatives are widespread in nature, contributing to the characteristic aromas of roasted and baked goods. wikipedia.org The pyrazine ring is a fundamental scaffold in many polycyclic compounds, including pteridines, alloxazines, and phenazines. britannica.com The presence of two nitrogen atoms in the ring imparts unique electronic properties, making pyrazines valuable building blocks in medicinal chemistry and materials science. mdpi.combiosynce.com Their ability to participate in various chemical reactions and form complexes with metal ions further underscores their versatility. biosynce.comcymitquimica.com

Importance of Halogenation in Pyrazine Derivatives

The introduction of halogen atoms onto the pyrazine ring, a process known as halogenation, dramatically influences the compound's physicochemical properties and reactivity. Halogenation, particularly with chlorine and bromine, creates highly versatile intermediates for further chemical transformations. The presence of halogen atoms, such as in dihalogenated pyrazines, provides reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. biosynce.comrsc.org This allows for the construction of more complex and functionally diverse molecules. biosynce.com Furthermore, halogenation can enhance the biological activity of pyrazine derivatives, with halogenated compounds often exhibiting potent antibacterial, antifungal, and antitumor properties. semanticscholar.orgmdpi.com The electron-withdrawing nature of halogens can also be crucial for the development of advanced materials, such as those used in organic solar cells. mdpi.comnih.govresearchgate.net

Specific Research Focus on 3,5-Dichloro-2-methylpyrazine within Heterocyclic Chemistry

Within the broad class of dihalogenated pyrazines, this compound has emerged as a compound of significant research interest. Its specific substitution pattern, featuring two chlorine atoms and a methyl group on the pyrazine core, makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic structures. Researchers are particularly interested in its reactivity at the chlorinated positions, which allows for selective functionalization. This targeted modification is a key strategy in the design of novel compounds with tailored biological activities and material properties. The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry, paving the way for the development of new pharmaceuticals and functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4Cl2N2 | nih.gov |

| Molecular Weight | 163.00 g/mol | nih.gov |

| Appearance | Liquid | fluorochem.co.uk |

| CAS Number | 89284-38-8 | nih.gov |

| Purity | 95.0% | fluorochem.co.uk |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| Canonical SMILES | Cc1ncc(Cl)nc1Cl | fluorochem.co.uk |

| InChI | InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | fluorochem.co.uk |

| InChI Key | TYXFTSUECGCLEV-UHFFFAOYSA-N | fluorochem.co.uk |

| MDL Number | MFCD12024888 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXFTSUECGCLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717224 | |

| Record name | 3,5-Dichloro-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-38-8 | |

| Record name | 3,5-Dichloro-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3,5 Dichloro 2 Methylpyrazine

Established Synthetic Pathways to Dichloropyrazines

Traditional methods for synthesizing dichloropyrazines have laid the groundwork for more complex and efficient routes. These pathways often involve the construction of a pyrazine (B50134) ring from acyclic precursors followed by halogenation.

Traditional Approaches to 2(1H)-Pyrazinones and their Halogenation

The synthesis of 2(1H)-pyrazinones is a foundational step towards obtaining halogenated pyrazines. One of the earliest methods involves the condensation of an α-amino ketone with an α-haloacetyl halide. The resulting ketoamide is then treated with ammonia (B1221849) to form a dihydropyrazine, which oxidizes in the air to yield the pyrazinone. researchgate.netnih.gov

Another significant historical method, developed by Jones, Karmas, and Spoerri, involves the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds. researchgate.netresearchgate.net This approach was later improved by using the hydrohalide salts of the amino acid amides, which are more readily available. researchgate.netresearchgate.net

Diketopiperazines (2,5-piperazinediones) also serve as precursors. By treating a diketopiperazine, such as DL-alanine anhydride (B1165640), with a halogenating agent like phosphoryl chloride (POCl₃), a direct transformation to a chloropyrazine can be achieved. nih.govrsc.org For instance, heating DL-alanyl-leucyl anhydride with POCl₃ yields a mixture of chloropyrazines, including 2-chloro-3-isobutyl-6-methylpyrazine. rsc.org This chloropyrazine can then be further functionalized. rsc.org

The final step in these traditional sequences is the halogenation of the pyrazinone intermediate. Reagents like phosphoryl chloride or oxalyl chloride are used to convert the pyrazinone into the corresponding dichloropyrazine.

Synthesis from α-aminonitriles and Oxalyl Halides

A highly versatile and general route for preparing 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones is Hoornaert's method, first reported in 1983. researchgate.netnih.govresearchgate.netrsc.org This method involves the reaction of an α-aminonitrile with an excess of oxalyl halide (e.g., oxalyl chloride) in a solvent like toluene (B28343) or o-dichlorobenzene. researchgate.netnih.govresearchgate.net

The α-aminonitrile precursor, which provides the substituents at the N-1 and C-6 positions of the pyrazinone ring, is typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netresearchgate.netlookchem.comresearchgate.net For less nucleophilic amines, a two-step process involving imine formation followed by reaction with TMSCN can be employed. researchgate.netresearchgate.net

The mechanism of Hoornaert's method proceeds through several key steps:

Acylation of the α-aminonitrile to form an oxamoyl halide. researchgate.netresearchgate.net

Addition of HX (generated in situ) to the nitrile group. researchgate.netresearchgate.net

Tautomerization to an enamine intermediate. researchgate.netresearchgate.net

Cyclization to a pyrazine-2,3-dione. researchgate.netresearchgate.net

Reaction with excess oxalyl halide to introduce the halogen at the 3-position. researchgate.netresearchgate.net

A catalytic amount of dimethylformamide (DMF) can be added to accelerate the halogenation step. researchgate.netresearchgate.net

Table 1: Hoornaert's Method for 3,5-Dihalo-2(1H)-pyrazinone Synthesis

| Reactants | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

| α-Aminonitrile | Oxalyl Halide (excess) | Toluene or o-dichlorobenzene | 70–100 | 4–6 | 3,5-Dihalo-2(1H)-pyrazinone |

| α-Aminonitrile | Oxalyl Halide (excess) | Toluene or o-dichlorobenzene | Room Temp | Several Days | 3,5-Dihalo-2(1H)-pyrazinone |

Regioselective Chlorination of 2-Methylpyrazine (B48319) and Isomerism Considerations

The direct chlorination of 2-methylpyrazine presents significant challenges regarding regioselectivity. The pyrazine ring is an electron-deficient system, but the methyl group is an activating, ortho-, para-directing group. Direct treatment of 2-methylpyrazine with chlorine gas results in a mixture of chlorinated isomers. researchgate.net

A study on the direct chlorination of 2-methylpyrazine reported the formation of a mixture containing 2-chloro-3-methylpyrazine (B1202077) and 2-chloro-5-methylpyrazine. researchgate.net The separation of these isomers is often difficult, complicating the utility of this method for preparing a specific isomer like 3,5-dichloro-2-methylpyrazine.

Furthermore, the reaction conditions can influence the site of chlorination. Using radical initiators like benzoyl peroxide with N-chlorosuccinimide (NCS) can lead to the formation of unstable α-chloromethyl derivatives, where chlorination occurs on the side-chain methyl group rather than the aromatic ring. researchgate.nete-bookshelf.de The action of phosphoryl chloride on pyrazine N-oxides offers an alternative route; for example, 2-methylpyrazine 1,4-dioxide reacts to form a mixture including dichloromethylpyrazine. researchgate.net These outcomes underscore the complexities of controlling regiochemistry in the direct halogenation of substituted pyrazines.

Table 2: Isomeric Products from Direct Chlorination of 2-Methylpyrazine

| Starting Material | Chlorinating Agent | Conditions | Major Products | Reference |

| 2-Methylpyrazine | Chlorine (Cl₂) | Carbon Tetrachloride | 2-Chloro-3-methylpyrazine, 2-Chloro-5-methylpyrazine | researchgate.net |

| 2-Methylpyrazine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | α-Chloromethylpyrazine | researchgate.net |

Advanced Synthetic Strategies for Enhanced Efficiency and Yield

To overcome the limitations of traditional methods, such as long reaction times and low yields, advanced synthetic strategies have been developed. These include microwave-assisted protocols and solid-phase techniques, which are particularly valuable for high-throughput synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation to the synthesis of dichloropyrazines has been shown to dramatically reduce reaction times and improve efficiency.

Specifically, the Hoornaert's method for synthesizing 3,5-dichloro-2(1H)-pyrazinones has been adapted for microwave conditions. Researchers developed a rapid, one-pot, two-step protocol that combines the initial Strecker reaction to form the α-aminonitrile with the subsequent cyclization using oxalyl chloride, all under microwave irradiation. researchgate.net This optimized procedure allows for the synthesis of 3,5-dihalo-2(1H)-pyrazinones in multigram quantities with significantly reduced reaction times compared to conventional heating. researchgate.netresearchgate.net This approach is not only faster but also aligns with the principles of green chemistry by improving energy efficiency.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. This technique simplifies purification, as excess reagents and by-products can be removed by simple filtration.

The robust nature of Hoornaert's method has been successfully transferred to a solid-phase format to create libraries of 3,5-dichloro-2(1H)-pyrazinones. researchgate.net In this approach, a Wang amide resin is used as the solid support. researchgate.net The resin is treated with an aldehyde and TMSCN to generate the resin-bound α-aminonitrile. Following acidification, the intermediate is cyclized with excess oxalyl chloride to yield the resin-bound 3,5-dichloro-2(1H)-pyrazinone, which can then be cleaved from the resin or further derivatized. researchgate.net This solid-phase strategy facilitates the creation of diverse pyrazinone libraries by varying the initial aldehyde component, paving the way for high-speed synthesis in drug discovery programs. researchgate.net

Catalytic Approaches in Pyrazine Ring Formation

The synthesis of the pyrazine core of this compound often involves multi-step pathways where catalytic reactions play a crucial role, either in the initial ring formation or in subsequent functionalization steps. While a direct, one-pot catalytic synthesis of this compound is not extensively documented, catalytic methods are integral to producing key precursors and analogs.

One significant catalytic route involves the cyclo-dehydrogenation of amino alcohols. For instance, the synthesis of 2-methylpyrazine can be achieved through the reaction of ethylenediamine (B42938) with propylene (B89431) glycol over a Cr-promoted copper-based catalyst. ias.ac.in In this process, the catalyst, often supported on alumina (B75360) (Al₂O₃), facilitates both the cyclization (dehydration) and dehydrogenation steps to form the pyrazine ring. ias.ac.in The active sites for these transformations are typically metallic copper and zinc oxide, which are responsible for dehydrogenation and dehydration, respectively. ias.ac.in

Transition metal-catalyzed cross-coupling reactions are also pivotal in the synthesis of functionalized pyrazines. jyu.fi Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed for the derivatization of chloropyrazines. rsc.org For example, 3,5-dichloro-2(1H)-pyrazinones, which are important precursors, can be selectively derivatized at the 3-position using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a suitable ligand like Xantphos. rsc.org

The formation of the pyrazine ring can also be achieved through the condensation of α-dicarbonyl compounds with 1,2-diamines, a reaction that can be catalyzed by acids or metal catalysts. While specific catalytic examples for the direct synthesis of this compound are scarce, the general principles of pyrazine synthesis suggest that a substituted diamine and a dicarbonyl precursor could be condensed and subsequently chlorinated.

A summary of relevant catalytic systems for pyrazine synthesis is presented in the table below.

| Catalyst System | Reactants | Product | Reaction Type | Reference |

| Cr-promoted Cu-Zn/Al₂O₃ | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine | Cyclo-dehydrogenation | ias.ac.in |

| Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3,5-dichloro-2(1H)-pyrazinone, tert-butyl carbamate | 3-substituted-2(1H)-pyrazinone | Buchwald-Hartwig N-arylation | rsc.org |

| Copper(I) iodide (CuI), Sodium bisulfate on silica (B1680970) gel (NaHSO₄·SiO₂) | Aldehydes, 2-Aminopyridines, Terminal alkynes | Imidazo[1,2-a]pyridines | Three-component domino reaction | beilstein-journals.org |

| Zinc-Chromium oxides (Zn-Cr-O) | Ethylenediamine, Glycerol | 2-Methylpyrazine | Dehydrocyclization | mdpi.com |

Purity Assessment and Scale-Up Considerations in Synthesis

The synthesis of this compound for research and potential industrial applications necessitates rigorous purity assessment and careful consideration of scale-up challenges.

Purity Assessment:

The purity of this compound and related halogenated pyrazines is primarily determined using chromatographic and spectroscopic techniques. Gas chromatography (GC) is a standard method for assessing the purity of volatile pyrazine derivatives, with commercial suppliers often specifying purity levels greater than 97% as determined by GC. tcichemicals.com For less volatile or thermally sensitive pyrazine compounds, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. fishersci.com

For comprehensive characterization and to confirm the structure of the synthesized compound, a combination of analytical methods is employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of the substituents on the pyrazine ring. oup.commdpi.com

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation and identification of impurities. oup.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data to confirm the elemental composition. mdpi.com

Elemental Analysis: This technique is used to determine the percentage composition of elements (C, H, N, Cl) in the final product, providing a fundamental check of its purity. researchgate.net

A summary of analytical techniques for purity assessment is provided below.

| Analytical Technique | Purpose | Reference |

| Gas Chromatography (GC) | Purity determination, separation of volatile components | tcichemicals.comoup.com |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of non-volatile components | fishersci.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | oup.commdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight determination, structural confirmation, impurity identification | oup.commdpi.comnih.gov |

| Elemental Analysis | Verification of elemental composition and purity | researchgate.net |

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. A key consideration is the choice of reagents and reaction conditions. For instance, synthetic routes that utilize common and cost-effective reagents like phosphorus oxychloride (POCl₃) for chlorination are generally more amenable to large-scale production. However, the handling of hazardous materials at a large scale requires stringent safety protocols and specialized equipment.

Process control is critical to ensure both high yield and high purity of the final product. This includes precise control of reaction parameters such as temperature, pressure, and reaction time, as these can significantly influence the regioselectivity of the reactions and the formation of byproducts.

The operational challenges associated with certain reagents can also impact scalability. For example, the use of molecular bromine for halogenation can be difficult to manage on a large scale. core.ac.uk Therefore, developing alternative, safer, and more efficient catalytic routes is an important aspect of process optimization for industrial synthesis. The economic viability of a synthetic route at scale also depends on the efficiency of each step, the cost of raw materials and catalysts, and the ease of product isolation and purification.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 3,5-Dichloro-2-methylpyrazine, HRMS can precisely measure the mass of the molecular ion, allowing its molecular formula to be distinguished from other potential formulas with the same nominal mass. The technique's precision is typically in the low parts-per-million (ppm) range.

The molecular formula of this compound is C₅H₄Cl₂N₂. nih.gov The expected exact mass for the neutral molecule can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight (Nominal) | 163.01 g/mol sigmaaldrich.com |

| Monoisotopic (Exact) Mass | 161.9751535 Da nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the expected NMR spectra would present distinct signals corresponding to its unique hydrogen and carbon atoms.

¹H NMR: The spectrum is predicted to be relatively simple, showing two singlets. One singlet would correspond to the single proton on the pyrazine (B50134) ring, and the other would represent the three equivalent protons of the methyl group. The chemical shift of the aromatic proton is expected to be in the downfield region typical for heterocyclic compounds, while the methyl protons would appear further upfield. chemicalbook.comsigmaaldrich.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the asymmetric structure. These include the methyl carbon, the proton-bearing ring carbon, and the three quaternary carbons (one attached to the methyl group and two attached to chlorine atoms). unl.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.4 | Singlet | Ring CH |

| ¹H | ~2.6 | Singlet | -CH₃ |

| ¹³C | ~155 | Singlet | C-Cl |

| ¹³C | ~152 | Singlet | C-CH₃ |

| ¹³C | ~148 | Singlet | C-Cl |

| ¹³C | ~145 | Singlet | Ring CH |

| ¹³C | ~22 | Singlet | -CH₃ |

Note: The chemical shifts are predictions based on typical values for pyrazine derivatives and are subject to solvent effects and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. ualberta.ca The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching from the methyl group and the aromatic ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-Cl stretching. The region below 1500 cm⁻¹ is known as the fingerprint region, which provides a unique pattern of absorptions characteristic of the molecule as a whole. libretexts.orglibretexts.org

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (-CH₃) libretexts.org |

| 1600-1400 | Stretching | Ring C=N and C=C |

| Below 800 | Stretching | C-Cl |

Chromatographic Methods for Purity and Impurity Profiling (e.g., GC, HPLC, LC-MS, UPLC)

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by GC. mdpi.com This technique separates compounds based on their boiling points and interactions with a stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to quantify the purity of the sample and to identify volatile impurities, such as residual starting materials (e.g., 2,6-Dichloropyrazine) or synthetic by-products. unl.educhemsrc.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its advanced version, UPLC, separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. measurlabs.com These methods are highly effective for the analysis of pyrazines. nih.gov UPLC offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC or UPLC with a mass spectrometer provides a powerful analytical tool. chromatographyonline.com LC-MS not only separates the target compound from its impurities but also provides molecular weight information for each separated component, facilitating their identification. nih.gov This is particularly useful for creating a comprehensive impurity profile of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the diffraction pattern, a detailed model of the electron density can be constructed, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. xray.cz

While a specific crystal structure for this compound is not available in the cited literature, the technique has been successfully applied to analyze the structures of closely related pyrazine derivatives, often as co-crystals with other molecules. researchgate.netrsc.org This demonstrates the feasibility of using X-ray crystallography to characterize the solid-state conformation of this class of compounds, should a suitable single crystal be obtained.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 3,5-dichloro-2-methylpyrazine. This reaction proceeds through a two-step mechanism involving the initial addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org The presence of electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring facilitates this process by stabilizing the anionic intermediate. masterorganicchemistry.com

Site-Selective Derivatization at Positions 3 and 5

The two chlorine atoms at the 3 and 5 positions of this compound exhibit differential reactivity, allowing for site-selective derivatization. The chlorine at the 3-position is part of an imidoyl chloride-like moiety, making it particularly susceptible to nucleophilic attack. nih.gov This enhanced reactivity enables the selective substitution at C-3 while leaving the C-5 chlorine intact, providing a pathway for sequential functionalization. udg.edu For instance, in the synthesis of 2(1H)-pyrazinones, the C-3 position can be selectively derivatized through addition/elimination reactions. nih.govrsc.org

Reactivity with Various Nucleophiles (e.g., amines, alcohols, thiols)

A wide range of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amines: The reaction with amines is a common method for introducing nitrogen-containing substituents. For example, 3,5-dichloro-2(1H)-pyrazinones can be selectively derivatized at the 3-position with an amino group through nucleophilic aromatic substitution with the corresponding amine. nih.govrsc.org Both primary and secondary amines, including cyclic amines, can participate in these reactions. rsc.org

Alcohols: Alcohols, typically in the form of their more nucleophilic alkoxide counterparts, can displace the chloro substituents to form ethers. msu.edu This reaction provides a route to alkoxy-substituted pyrazines.

Thiols: Thiols are also effective nucleophiles for the substitution of the chlorine atoms, leading to the formation of thioethers. msu.edu The resulting organosulfur compounds are valuable intermediates in organic synthesis.

The following table summarizes the reactivity of this compound with various nucleophiles:

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or secondary amine | Amino-substituted pyrazine |

| Alcohol | Alkoxide | Alkoxy-substituted pyrazine |

| Thiol | Thiolate | Thioether-substituted pyrazine |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. thieme-connect.de

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving this compound. researchgate.netsmolecule.com These reactions offer a powerful means to introduce a variety of organic fragments onto the pyrazine core.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is extensively used to form new carbon-carbon bonds. For instance, 2,4-dichloropyrrolo[2,3-d]pyrimidines have been successfully coupled with aryl boronic acids using a palladium catalyst system to create 4-aryl-2-chloro- and 2,4-diarylpyrrolo[2,3-d]pyrimidines. researchgate.net

Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction has been applied to 2,3-dichloropyrazine (B116531) to synthesize 2,3-dialkenyl-, 2-alkenyl-3-alkyl-, and 2,3-dialkylpyrazines. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com This reaction is a powerful tool for the synthesis of acetylenic compounds.

Other Transition Metal Catalysis for C-C and C-N Bond Formation

While palladium catalysis is prevalent, other transition metals also play a role in the derivatization of pyrazine systems. Nickel catalysts, for example, have been used for the cross-coupling of benzylzinc reagents with (hetero)aromatic halides. thieme-connect.de Furthermore, transition metal-catalyzed C-N bond forming reactions, such as those using organic azides as a nitrogen source, offer an alternative to traditional cross-coupling methods. nih.govrsc.org Copper-catalyzed reactions are also utilized for C-N bond formation. beilstein-journals.org

The following table provides an overview of common metal-catalyzed cross-coupling reactions involving chloro-substituted pyrazines:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron (e.g., boronic acid) | Palladium catalyst, base | C-C |

| Heck | Alkene | Palladium catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, base | C-C |

| Negishi | Organozinc | Palladium or Nickel catalyst | C-C |

Electrophilic Substitution Reactions on the Pyrazine Ring

Due to the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution reactions are generally difficult and occur only under specific conditions. chemicalbook.com The presence of the two deactivating nitrogen atoms makes the ring less nucleophilic and thus less reactive towards electrophiles. However, under forcing conditions or with activating substituents present on the ring, electrophilic substitution can be achieved.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic behavior and predicting the chemical reactivity of 3,5-dichloro-2-methylpyrazine. These methods provide a foundational understanding of the molecule at the subatomic level.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating reaction mechanisms involving heterocyclic compounds. semanticscholar.org By approximating the electron density, DFT calculations can model the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.comwiley-vch.de This allows for the elucidation of reaction pathways and the determination of activation energies, providing critical insights into the kinetics and thermodynamics of chemical transformations. mdpi.com

For substituted pyrazines, DFT studies can unravel the complexities of reactions such as nucleophilic substitution or metal-catalyzed cross-coupling. The distribution of electron density, influenced by the chloro and methyl substituents on the pyrazine (B50134) ring, dictates the molecule's reactivity. DFT calculations can pinpoint the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. semanticscholar.org The accuracy of these predictions is often enhanced by incorporating solvent effects, which can significantly influence reaction barriers and outcomes. mdpi.com

Table 1: Example of DFT-Calculated Parameters for a Hypothetical Reaction Intermediate Note: This table is illustrative and does not represent actual data for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Electronic Energy | -1234.5678 | Hartrees |

| Enthalpy | -1234.4567 | Hartrees |

| Gibbs Free Energy | -1234.5000 | Hartrees |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).

In the case of this compound, FMO analysis can predict its behavior in various reactions. The energy of the LUMO indicates its susceptibility to nucleophilic attack, while the HOMO energy reflects its electron-donating capability. The locations of the HOMO and LUMO lobes on the molecule highlight the specific atoms most involved in these interactions. For instance, in cycloaddition reactions, the symmetry and overlap of the frontier orbitals of the reactants determine whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table is for demonstrative purposes only.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.2 |

| LUMO | -1.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and intermolecular interactions. ulakbim.gov.tr MD simulations model the behavior of a molecule and its environment over time by solving Newton's equations of motion for each atom. researchgate.net

For this compound, MD simulations can reveal its conformational preferences and the dynamics of its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net This is particularly relevant for understanding how the molecule behaves in a condensed phase. The simulations can map the potential energy surface, identifying stable conformations and the energy barriers between them. ulakbim.gov.tr Furthermore, MD can shed light on non-covalent interactions, such as halogen bonding and stacking, which can play a crucial role in the formation of molecular crystals and complexes. researchgate.netmdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By calculating properties such as vibrational frequencies, chemical shifts, and electronic transitions, these methods provide a powerful complement to experimental spectroscopy.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra with a high degree of accuracy. researchgate.netlongdom.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. longdom.org Similarly, the gauge-independent atomic orbital (GIAO) method can be used to predict NMR chemical shifts, providing insights into the electronic environment of the different nuclei in the molecule. science.gov

Time-dependent DFT (TD-DFT) can be employed to calculate the energies of electronic transitions, which correspond to the absorption of UV-visible light. researchgate.net This allows for the prediction of the UV-Vis spectrum and provides an understanding of the electronic structure and chromophores within the molecule.

Table 3: Example of Computationally Predicted Vibrational Frequencies Note: This table is illustrative and does not represent actual data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | 3050 | 3045 |

| C=N stretch | 1600 | 1595 |

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Role of 3,5-Dichloro-2-methylpyrazine as a Key Synthetic Intermediate

While the structurally related compound, 3,5-dichloro-2-(trifluoromethyl)pyrazine, is noted as a valuable intermediate in the synthesis of various pharmaceutical compounds, specific examples of this compound serving a similar role are not prominently reported. The presence of two chlorine atoms and a methyl group on the pyrazine (B50134) ring theoretically offers multiple reaction sites for synthetic modifications.

Precursor for Bioactive Pyrazine Derivatives

In principle, the chlorine atoms at the 3 and 5 positions of this compound can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted pyrazine derivatives. The methyl group at the 2-position can also potentially undergo chemical transformations. However, specific examples of bioactive molecules synthesized directly from this precursor are not readily found in the reviewed literature.

Synthesis of Pyrazine-Based Therapeutics

The synthesis of pyrazine-based therapeutics often involves the construction of the pyrazine ring from acyclic precursors or the modification of simpler pyrazine derivatives. While this compound could logically serve as a starting material, there is a lack of documented instances of its use in the synthesis of currently marketed or late-stage clinical drug candidates.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. Such studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. Due to the limited information on bioactive compounds derived from this compound, no specific SAR studies for this class of derivatives could be identified.

Development of Novel Pharmaceutical Scaffolds Featuring the Pyrazine Moiety

The pyrazine nucleus is a key component of numerous pharmaceutical scaffolds. nih.gov Its ability to act as a hydrogen bond acceptor and its conformational properties contribute to its utility in drug design. While new pyrazine-based scaffolds are continually being developed, the specific contribution of this compound to the creation of novel pharmaceutical scaffolds is not explicitly detailed in the available research. The development of new kinase inhibitors, for example, has utilized various pyrazine-based scaffolds, but none have been directly linked to this compound as the starting material. nih.gov

Contribution to Materials Science and Crystal Engineering

Design and Synthesis of Pyrazine-Based Supramolecular Architectures

The design of supramolecular architectures involves the self-assembly of molecular components into larger, ordered structures held together by non-covalent forces. Pyrazine (B50134) derivatives are frequently employed as ligands or nodes in the construction of metal-organic frameworks (MOFs) and other coordination polymers, or as components in purely organic self-assembled systems.

Despite the potential utility of the pyrazine core, a thorough search of scientific databases and literature reveals no specific studies detailing the use of 3,5-dichloro-2-methylpyrazine as a primary building block in the design or synthesis of pyrazine-based supramolecular architectures. Research in this area tends to focus on other derivatives, such as 2-methylpyrazine (B48319), tetramethylpyrazine, or pyrazinecarboxylic acids, to create extended networks. rsc.orgresearchgate.netresearchgate.net

Investigation of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Understanding the intermolecular interactions within a crystal lattice is fundamental to crystal engineering. For a molecule like this compound, several key interactions would be anticipated:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors, capable of interacting with donor molecules.

Halogen Bonding: The two chlorine atoms are potential halogen bond donors, an interaction that is increasingly utilized in the design of supramolecular systems.

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions, which help to stabilize crystal packing.

An investigation of these interactions requires, at a minimum, the determination of the compound's single-crystal X-ray structure. However, there are no published reports of the crystal structure of this compound. Consequently, no experimental data exists on the specific intermolecular interactions that govern its solid-state assembly. While theoretical studies can predict these interactions for various pyrazine derivatives, specific analyses for this compound are absent from the literature. science.gov

Crystal Polymorphism and Cocrystallization Studies

Crystal Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism is critical in the pharmaceutical and materials industries. There are currently no published studies identifying or characterizing any polymorphs of this compound. ugr.es

Cocrystallization is a technique where two or more different molecular components are brought together in a stoichiometric ratio within a single crystal lattice. This method is widely used to modify the physicochemical properties of solid materials. While numerous studies have explored the cocrystallization of various pyrazine derivatives with other molecules to form novel materials, there is no available research documenting the formation of cocrystals involving this compound. researchgate.net

Environmental Fate and Degradation Studies

Pathways of Environmental Transformation (e.g., Photodegradation, Biodegradation)

The environmental transformation of 3,5-dichloro-2-methylpyrazine is expected to proceed through various abiotic and biotic pathways, primarily photodegradation and biodegradation.

Photodegradation:

Sunlight can play a crucial role in the degradation of organic compounds in surface waters and on soil surfaces. humboldt.edu The photodegradation of chlorinated organic compounds can be facilitated by the presence of dissolved organic matter, which can generate reactive species like hydroxyl radicals (•OH) and hydrated electrons (e-aq) upon exposure to sunlight. humboldt.edu These reactive species can initiate the degradation process by attacking the aromatic ring or the chlorine-carbon bonds. humboldt.edu For heterocyclic compounds like pyrazines, photodegradation in the presence of a photocatalyst such as titanium dioxide (TiO2) has been shown to be an effective degradation pathway. researchgate.net The process typically involves the generation of hydroxyl radicals that attack the pyrazine (B50134) ring, leading to its cleavage. researchgate.net The chlorine atoms on the ring are expected to be susceptible to abstraction during photodegradation, a common fate for chlorinated aromatic compounds. humboldt.edu Research on other chlorinated compounds has shown that highly chlorinated substances can be more susceptible to degradation by hydrated electrons. humboldt.edu

Biodegradation:

The biodegradation of pyrazines by microorganisms has been documented, although the specific pathways for chlorinated pyrazines are less clear. researchgate.net Bacteria capable of utilizing pyrazine derivatives as a sole source of carbon and energy have been isolated. researchgate.net The degradation of pyrazines often involves hydroxylation as an initial step, followed by ring cleavage. researchgate.net However, the presence of chlorine atoms on the pyrazine ring in this compound is expected to increase its recalcitrance to microbial degradation. nih.gov Halogenated organic compounds are often more resistant to biodegradation than their non-halogenated counterparts. nih.gov Nevertheless, some microorganisms have been shown to degrade chlorinated compounds, often through initial dehalogenation steps. The biodegradation of another complex chlorinated compound, chlorpyrifos, proceeds via hydrolysis to a chlorinated pyridinol, which is then further degraded. nih.gov This suggests that microbial communities in soil and water could potentially adapt to degrade this compound, although likely at a slow rate.

Table 1: Potential Environmental Transformation Pathways for this compound (Inferred from Related Compounds)

| Transformation Pathway | Description | Influencing Factors | Potential Products |

|---|---|---|---|

| Photodegradation | Degradation by sunlight, potentially accelerated by photosensitizers like dissolved organic matter or photocatalysts like TiO2. | Light intensity, pH, presence of photosensitizers. | Chlorinated intermediates, hydroxylated pyrazines, ring cleavage products. |

| Biodegradation | Microbial breakdown in soil and water. Likely a slow process due to the presence of chlorine atoms. | Microbial population, nutrient availability, oxygen levels, temperature. | Hydroxylated metabolites, dechlorinated intermediates, eventual mineralization to CO2, H2O, and inorganic chloride. |

Metabolite Identification and Characterization

During biodegradation, the initial step is often hydroxylation of the pyrazine ring. For chlorinated compounds, dechlorination can also be an early transformation step. Therefore, potential initial metabolites could include monochlorinated methyl-hydroxypyrazines or dichloromethyl-hydroxypyrazines. Subsequent enzymatic reactions would likely lead to the opening of the pyrazine ring. The degradation of other pyrazines has been shown to produce various organic acids and ammonia (B1221849) as the ring is cleaved. researchgate.net

In the case of photodegradation, the reaction with hydroxyl radicals could also lead to the formation of hydroxylated and dechlorinated intermediates. Complete mineralization to carbon dioxide, water, and inorganic chloride and nitrate (B79036) ions would be the ultimate fate under ideal degradation conditions.

The European Commission has established guidelines for the assessment of metabolites of active substances in groundwater, which become relevant if they exceed certain concentrations in soil or leachate studies. europa.eu While no such data exists for this compound, these guidelines underscore the importance of identifying and characterizing significant metabolites of environmental contaminants. europa.eu

Table 2: Plausible Metabolites of this compound Based on Known Pathways of Related Compounds

| Potential Metabolite | Formation Pathway | Potential Further Transformation |

|---|---|---|

| Monochloro-methyl-hydroxypyrazine | Biodegradation (dechlorination and hydroxylation) or Photodegradation | Ring cleavage |

| Dichloro-methyl-hydroxypyrazine | Biodegradation or Photodegradation (hydroxylation) | Ring cleavage |

| Chlorinated organic acids | Biodegradation or Photodegradation (ring cleavage) | Further degradation |

| Inorganic chloride (Cl-) | Biodegradation or Photodegradation (dechlorination) | Incorporation into the environment |

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence and bioaccumulation potential of this compound have not been specifically documented. However, its chemical structure provides clues to its likely behavior.

Persistence:

The presence of a chlorinated aromatic structure suggests that this compound is likely to be persistent in the environment. Chlorinated hydrocarbons are generally more resistant to degradation than their non-chlorinated analogs. evostc.state.ak.us For example, short-chain chlorinated paraffins are known to be persistent and can undergo long-range environmental transport. industrialchemicals.gov.au While there is some evidence that long-chain chlorinated paraffins may biodegrade, the process is expected to be slow, leading to their classification as persistent or very persistent. service.gov.uk Given these characteristics of other chlorinated compounds, it is reasonable to infer that this compound would exhibit a significant half-life in soil and aquatic environments.

Bioaccumulation:

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Fat-soluble compounds are more likely to bioaccumulate in the fatty tissues of organisms. evostc.state.ak.us Chlorinated hydrocarbons are typically lipophilic (fat-soluble) and have a high potential for bioaccumulation. evostc.state.ak.us For instance, polychlorinated biphenyls (PCBs) and DDT derivatives are well-known for their ability to bioaccumulate and biomagnify in marine food chains. evostc.state.ak.us

Table 3: Inferred Environmental Persistence and Bioaccumulation Potential of this compound

| Parameter | Inferred Potential | Rationale based on Structurally Similar Compounds |

|---|---|---|

| Persistence | Likely to be persistent | Chlorinated aromatic compounds are generally resistant to degradation. |

| Bioaccumulation | Potential for bioaccumulation | The chlorinated and alkylated structure suggests lipophilicity, a key factor in bioaccumulation. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dichloro-2-methylpyrazine, and how do reaction conditions influence yield?

- Methodology : A widely used approach involves halogenation of methylpyrazine derivatives. For example, chlorination of 2-methylpyrazine using reagents like PCl₅ or SOCl₂ under controlled temperatures (40–60°C) can yield the dichloro product. Hydrazine-mediated cyclization of α,β-unsaturated ketones (e.g., hydroxychalcones) with substituted hydrazines is another route, though this may require optimization of solvent (e.g., ethanol reflux) and stoichiometry to avoid by-products .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyrazine ring) and methyl groups (δ 2.5–3.0 ppm). Chlorine substituents deshield adjacent carbons, visible in ¹³C spectra.

- IR : Look for C-Cl stretches (~550–650 cm⁻¹) and C=N vibrations (~1550 cm⁻¹).

- MS : Molecular ion peaks (e.g., m/z 175 for C₅H₄Cl₂N₂) and fragmentation patterns confirm the backbone .

- Validation : Compare data with literature or computational predictions (e.g., DFT calculations).

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Guidelines : Store in airtight containers at –20°C in the dark to prevent photodegradation. Avoid moisture and oxidizers, as chlorine substituents may hydrolyze or react exothermically .

- Experimental Confirmation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved, particularly at the C3 position?

- Methodology : Use N-heterocyclic carbene (NHC) catalysis for aroylation at C3. For example, react 3,5-dichloro-2(1H)-pyrazinones with aldehydes in the presence of 1,3-di-tert-butylimidazol-2-ylidene (10 mol%) and Cs₂CO₃ in THF at 60°C. This method avoids competing reactions at C5 due to steric and electronic effects .

- Optimization : Screen catalysts (e.g., triazolyliidenes) and bases (K₃PO₄ vs. Cs₂CO₃) to enhance regioselectivity.

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazines?

- Methodology : Employ single-crystal X-ray diffraction with SHELX software for refinement. Key steps:

Grow crystals via slow evaporation (e.g., dichloromethane/hexane).

Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018/3, applying anisotropic displacement parameters for heavy atoms (Cl) .

- Troubleshooting : Address twinning or disorder by re-crystallizing in alternative solvents (e.g., acetonitrile).

Q. How can contradictory data on reaction yields or by-product formation be analyzed across studies?

- Case Study : If Synthesis A reports 85% yield (Ethanol, 12 h) and Synthesis B reports 60% (THF, 6 h), perform a Design of Experiments (DoE) to isolate variables (solvent polarity, temperature, catalyst loading).

- Analytical Tools : Use HPLC-MS to quantify by-products (e.g., dechlorinated derivatives or dimerization products). Compare activation energies via computational modeling (Gaussian 16) to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.